Cas no 185212-25-3 (methyl 4-ethoxy-1H-indole-2-carboxylate)

Methyl 4-ethoxy-1H-indole-2-carboxylate is a versatile indole derivative with applications in organic synthesis and pharmaceutical research. Its structure features an ethoxy substituent at the 4-position and a carboxylate ester at the 2-position, offering reactivity for further functionalization. This compound serves as a valuable intermediate in the synthesis of biologically active molecules, particularly in the development of indole-based pharmaceuticals and agrochemicals. The ethoxy group enhances solubility and modulates electronic properties, while the ester moiety provides a handle for derivatization. Its stability under standard conditions and compatibility with common synthetic methodologies make it a practical choice for research and industrial applications.
methyl 4-ethoxy-1H-indole-2-carboxylate structure
185212-25-3 structure
Product Name:methyl 4-ethoxy-1H-indole-2-carboxylate
CAS No:185212-25-3
MF:C12H13NO3
MW:219.236523389816
MDL:MFCD04967029
CID:114485
PubChem ID:4715066
Update Time:2025-05-19

methyl 4-ethoxy-1H-indole-2-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 1H-Indole-2-carboxylicacid, 4-ethoxy-, methyl ester
    • Methyl 4-ethoxy-1H-indole-2-carboxylate
    • 1H-Indole-2-carboxylicacid,4-ethoxy-,methylester(9CI)
    • VS-07205
    • methyl4-ethoxy-1H-indole-2-carboxylate
    • MFCD04967029
    • AKOS000123995
    • SCHEMBL7044742
    • 185212-25-3
    • methyl 4-ethoxyindole-2-carboxylate
    • CS-0318388
    • VMNUFWQWKXLZLL-UHFFFAOYSA-N
    • methyl 4-ethoxy-1H-indole-2-carboxylate
    • MDL: MFCD04967029
    • Inchi: 1S/C12H13NO3/c1-3-16-11-6-4-5-9-8(11)7-10(13-9)12(14)15-2/h4-7,13H,3H2,1-2H3
    • InChI Key: VMNUFWQWKXLZLL-UHFFFAOYSA-N
    • SMILES: O(CC)C1=CC=CC2=C1C=C(C(=O)OC)N2

Computed Properties

  • Exact Mass: 219.09
  • Monoisotopic Mass: 219.09
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 257
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 51.3A^2

Experimental Properties

  • Color/Form: No date available
  • Density: 1.2±0.1 g/cm3
  • Melting Point: No date available
  • Boiling Point: 380.2±22.0 °C at 760 mmHg
  • Flash Point: 183.7±22.3 °C
  • Vapor Pressure: 0.0±0.9 mmHg at 25°C

methyl 4-ethoxy-1H-indole-2-carboxylate Security Information

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methyl 4-ethoxy-1H-indole-2-carboxylate Suppliers

Amadis Chemical Company Limited
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(CAS:185212-25-3)methyl 4-ethoxy-1H-indole-2-carboxylate
Order Number:A1141785
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 22:53
Price ($):289.0
Email:sales@amadischem.com

Additional information on methyl 4-ethoxy-1H-indole-2-carboxylate

Professional Introduction of Methyl 4-Ethoxy-1H-Indole-2-Carboxylate (CAS No. 185212-25-3)

Methyl 4-Ethoxy-1H-indole-2-carboxylate, with the CAS registry number 185212-25-3, is a versatile compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound is characterized by its indole ring structure, which is a heterocyclic aromatic system with two nitrogen atoms, making it a valuable building block in various synthetic processes.

The indole moiety in methyl 4-ethoxy-1H-indole-2-carboxylate is known for its ability to participate in a wide range of chemical reactions, including nucleophilic aromatic substitution, electrophilic substitution, and cycloaddition reactions. The ethoxy group at position 4 and the methyl ester at position 2 further enhance the compound's reactivity and functional diversity. These substituents make it an ideal candidate for exploring new synthetic pathways and developing advanced materials.

Recent studies have highlighted the potential of methyl 4-ethoxy-1H-indole-2-carboxylate in drug discovery. Researchers have utilized this compound as a precursor for synthesizing bioactive molecules with anti-inflammatory, antioxidant, and anticancer properties. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit significant inhibitory effects on specific enzymes associated with neurodegenerative diseases.

In the realm of materials science, methyl 4-ethoxy-1H-indole-2-carboxylate has been employed as a monomer in the synthesis of novel polymers with unique optical and electronic properties. Its ability to form self-assembled structures has made it a subject of interest in nanotechnology research.

The synthesis of methyl 4-ethoxy-1H-indole-2-carboxylate typically involves multi-step processes that include nucleophilic aromatic substitution and esterification reactions. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses of this compound, reducing production costs and minimizing waste generation.

From an analytical standpoint, methyl 4-Ethoxyindolecarboxylate has been extensively studied using various spectroscopic techniques such as NMR, IR, and UV-vis spectroscopy. These studies have provided valuable insights into its electronic structure and photophysical properties, which are crucial for applications in optoelectronics and sensors.

In conclusion, methyl 4-Ethoxyindolecarboxylate (CAS No. 185212–25–3) stands out as a multifaceted compound with promising applications across diverse scientific disciplines. Its unique chemical structure and functional groups make it an invaluable tool for researchers aiming to develop innovative solutions in drug discovery, materials science, and beyond.

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Amadis Chemical Company Limited
(CAS:185212-25-3)methyl 4-ethoxy-1H-indole-2-carboxylate
A1141785
Purity:99%
Quantity:1g
Price ($):289.0
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